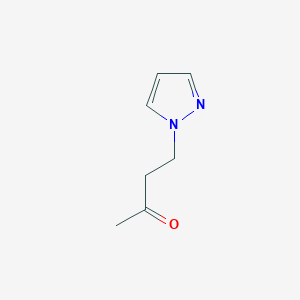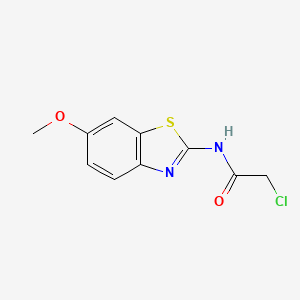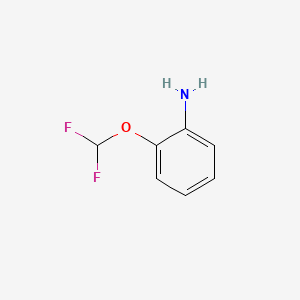![molecular formula C16H22N2O B1298356 Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine CAS No. 510723-68-9](/img/structure/B1298356.png)
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine and related compounds have been synthesized and characterized to explore their potential applications in various scientific research fields. For instance, the synthesis of novel Mannich bases from related furan derivatives has been reported, where diethyl amine is often preferred for use due to its reactivity. These compounds are characterized by techniques such as IR, electronic absorption spectra, and TLC, highlighting their unique chemical structures and potential for further application in scientific research (Angamuthu, Ahamed Sulthan, & Senthilraja, 2021).
Antimicrobial and Antibacterial Activities
Research has demonstrated the antimicrobial and antibacterial efficacy of compounds related to Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine. For example, studies on the antimicrobial activity of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, synthesized using reactions that involve diethyl amine, have shown promising results against various bacterial strains. These findings suggest potential applications in the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Biological Activity and Cytotoxicity
The biological activity of furan derivatives, including their cytotoxic effects against cancer cell lines, has been a subject of interest. Research involving methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which share structural similarities with Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine, has identified compounds with potent biological activity. These compounds have shown cytotoxic effects against cancer cell lines, suggesting their potential use in cancer research and therapy (Weerachai Phutdhawong, Siwaporn Inpang, Taechowisan, & Waya S. Phutdhawong, 2019).
Corrosion Inhibition
In the field of materials science, related Schiff base derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion inhibition of a new Schiff base derivative with multiple pyridine and benzene rings on mild steel in acidic conditions revealed that these compounds can act as mixed-type inhibitors. This suggests potential applications in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yan Ji et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-diethyl-4-[(furan-2-ylmethylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-18(4-2)15-9-7-14(8-10-15)12-17-13-16-6-5-11-19-16/h5-11,17H,3-4,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMZNCFNEDVHMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214598 |
Source


|
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510723-68-9 |
Source


|
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[4-(Diethylamino)phenyl]methyl]-2-furanmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)





![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

